1-(3,5-Difluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide
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Overview
Description
1-(3,5-Difluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide is an organic compound characterized by the presence of both difluorophenyl and trifluoroethyl groups
Preparation Methods
The synthesis of 1-(3,5-Difluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide typically involves the reaction of 3,5-difluoroaniline with 2,2,2-trifluoroethyl methanesulfonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(3,5-Difluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
1-(3,5-Difluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The difluorophenyl group contributes to its binding affinity with target proteins or enzymes, potentially inhibiting their activity and leading to the desired biological effects .
Comparison with Similar Compounds
1-(3,5-Difluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide can be compared with similar compounds such as:
1-(3,5-Difluorophenyl)-N-methylmethanesulfonamide: This compound lacks the trifluoroethyl group, which may result in different chemical and biological properties.
1-(3,5-Difluorophenyl)-N-(2,2,2-trifluoroethyl)ethanesulfonamide: The presence of an ethanesulfonamide group instead of methanesulfonamide can alter its reactivity and applications.
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5NO2S/c10-7-1-6(2-8(11)3-7)4-18(16,17)15-5-9(12,13)14/h1-3,15H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHOFURFOBAWBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CS(=O)(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F5NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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